Step 1: o-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride to obtain o-fluorobenzaldoxime. []
Step 2: o-Fluorobenzaldoxime is treated with acetic anhydride to yield 2-fluorocyanobenzene. []
Step 3: 2-Fluorocyanobenzene is reacted with piperidine to produce 2-(1-piperidinyl)cyanobenzene. []
Step 4: A Grignard reaction of 2-(1-piperidinyl)cyanobenzene with isobutyl magnesium bromide is carried out to form an imine intermediate. []
Step 5: The imine intermediate undergoes reduction with sodium borohydride to provide a racemic mixture of 2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide. []
Step 6: The racemic mixture is resolved using N-acetyl-L-glutamic acid as a resolving agent in a mixture of acetone and methanol. The desired (S)-enantiomer is then isolated and hydrolyzed with sodium hydroxide to obtain the final product, (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine. []
While 2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide itself doesn't have a documented mechanism of action in the provided papers, it serves as a key precursor to Repaglinide. Repaglinide is known to act as a meglitinide-class antidiabetic drug, binding to and blocking ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin secretion. []
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3